molecular formula C18H28N2O2 B6640457 3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide

Cat. No. B6640457
M. Wt: 304.4 g/mol
InChI Key: POGOPAHXQRKOFY-UHFFFAOYSA-N
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Description

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide, commonly known as PV-8, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in the 1960s and has gained popularity in recent years due to its psychoactive effects. PV-8 is a potent stimulant and is known to produce effects similar to other cathinones such as MDPV and α-PVP.

Mechanism of Action

The exact mechanism of action of PV-8 is not fully understood. However, it is known to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects of PV-8.
Biochemical and Physiological Effects:
PV-8 produces a range of physiological and biochemical effects in the body. These effects include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, resulting in feelings of euphoria, increased energy, and alertness.

Advantages and Limitations for Lab Experiments

PV-8 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, making it useful for studying the effects of cathinones on the brain. However, its psychoactive effects can make it difficult to control for confounding variables in experiments.

Future Directions

There are several future directions for research on PV-8. One area of interest is the potential therapeutic uses of PV-8 for depression and anxiety disorders. Another area of interest is the potential cognitive enhancing effects of PV-8. Further research is also needed to fully understand the mechanism of action of PV-8 and its effects on the brain and body.

Synthesis Methods

PV-8 can be synthesized using various methods, including the reductive amination of 1-phenylhexan-3-one with piperidine and hydroxylamine. Another method involves the reaction of 1-phenylhexan-3-one with piperidine and hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

PV-8 has gained interest in the scientific community due to its psychoactive effects and potential therapeutic uses. It has been studied for its potential as a treatment for depression and anxiety disorders. PV-8 has also been studied for its potential as a cognitive enhancer.

properties

IUPAC Name

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-2-7-16(12-11-15-8-4-3-5-9-15)19-18(22)20-13-6-10-17(21)14-20/h3-5,8-9,16-17,21H,2,6-7,10-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGOPAHXQRKOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC1=CC=CC=C1)NC(=O)N2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide

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